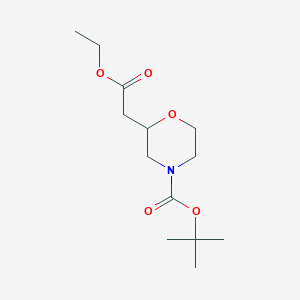

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUVGBUNHJKXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-N-Boc-2-ethoxycarbonylmethyl-morpholine chemical properties

An In-Depth Technical Guide to 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, renowned for imparting favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetic profiles.[1][2][3] This document details the chemical properties, a representative synthetic methodology, key reactive characteristics, and the significant applications of this versatile compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound, also known as tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, possesses a unique combination of functional groups that define its utility. The molecule incorporates a morpholine ring, which provides a polar, basic nitrogen atom and an ether linkage, contributing to its hydrophilic character.[2][4] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for controlled reactivity. The ethoxycarbonylmethyl substituent at the 2-position serves as a versatile handle for further molecular elaboration.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | N/A |

| Synonyms | 4-N-Boc-2-morpholineacetic acid ethyl ester | N/A |

| CAS Number | 1220039-35-9 | [5] |

| Molecular Formula | C₁₃H₂₃NO₅ | Calculated |

| Molecular Weight | 273.33 g/mol | Calculated |

| Appearance | Typically a solid or oil | [6] |

| Purity | >95% (typical for commercial samples) | [6] |

Note: Some properties like boiling and melting points are not consistently reported in publicly available literature and are often dependent on the purity of the sample.

Synthesis and Manufacturing

The synthesis of substituted morpholines is a well-established field in organic chemistry.[7] A common and efficient strategy to prepare this compound often starts from a precursor like N-Boc-2-hydroxymethylmorpholine. This approach involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig-type reaction to introduce the two-carbon ester side chain.

Representative Synthetic Protocol

A plausible multi-step synthesis is outlined below, starting from the commercially available N-Boc-2-hydroxymethylmorpholine.

Step 1: Oxidation of N-Boc-2-hydroxymethylmorpholine to the Aldehyde

-

Dissolve N-Boc-2-hydroxymethylmorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[8]

-

Add a mild oxidizing agent, such as Dess-Martin periodinane (1.2 eq), to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, N-Boc-2-formylmorpholine.

Step 2: Wittig Reaction to Form the Alkene Ester

-

To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous tetrahydrofuran (THF), add the crude aldehyde from Step 1.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the α,β-unsaturated ester.

Step 3: Reduction of the Alkene

-

Dissolve the product from Step 2 in ethanol or methanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its three primary functional groups: the Boc-protected amine, the ethyl ester, and the morpholine ether linkage.

-

N-Boc Group: The Boc protecting group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the secondary amine. This free amine can then undergo a variety of transformations, including acylation, alkylation, and reductive amination, making it a key site for introducing molecular diversity.

-

Ethyl Ester Group: The ester is susceptible to hydrolysis under either acidic or basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH).

-

Morpholine Ring: The morpholine ring itself is generally stable. The ether oxygen can act as a hydrogen bond acceptor, which is a crucial feature for its application in medicinal chemistry.[1][2]

Key Derivatization Pathway: Amide Synthesis

A common application for this building block is its conversion into a variety of amide derivatives, which are prevalent in biologically active molecules.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine heterocycle is a highly valued scaffold in the design of new drugs, particularly for agents targeting the central nervous system (CNS).[1][2] Its inclusion in a molecule often improves key pharmacokinetic properties:

-

Enhanced Solubility: The polar nature of the morpholine ring can increase the aqueous solubility of a compound, which is often a prerequisite for good bioavailability.[3]

-

Improved Metabolic Stability: The ring is generally resistant to metabolic degradation.

-

Favorable PK/PD Profile: The weak basicity of the morpholine nitrogen (pKa similar to physiological pH) can enhance cell permeability and interaction with biological targets.[1]

This compound is an exemplary building block that leverages these advantages. It provides a pre-functionalized and protected morpholine core, allowing medicinal chemists to efficiently incorporate this privileged scaffold into lead compounds. Organic synthesis is a critical, albeit often rate-limiting, factor in drug discovery, and having access to versatile intermediates like this one can significantly accelerate the process.[][10] The ethoxycarbonylmethyl "arm" allows for the exploration of the chemical space around the core, enabling the fine-tuning of a compound's activity and properties.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Based on related morpholine derivatives, it may cause skin and eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate that combines the beneficial properties of the morpholine scaffold with the synthetic flexibility of Boc and ester functionalities. Its well-defined reactivity allows for systematic and predictable derivatization, making it an essential tool for researchers in drug discovery and development. The strategic use of such building blocks is crucial for efficiently navigating the complexities of modern medicinal chemistry and accelerating the journey from a synthetic concept to a potential therapeutic agent.

References

-

Giordano, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. Available from: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

Oakwood Chemical. 4-N-Boc-morpholine-3-acetic acid. Available from: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]

-

PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. Available from: [Link]

-

PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Available from: [Link]

-

ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Available from: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. This compound | 1220039-35-9 [amp.chemicalbook.com]

- 6. Ethyl 4-Boc-2-morpholinecarboxylate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2-(2-Ethoxy-2-oxoethyl)morpholine-4-carboxylate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific compound is sparse, this document constructs a robust profile by leveraging established synthetic methodologies and analytical data from closely related analogues. We will delve into its structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, expected analytical characteristics, and its potential role in modern medicinal chemistry.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[1] Its unique structure, featuring both a secondary amine (often substituted) and an ether linkage, imparts a favorable balance of hydrophilicity and metabolic stability. This often leads to enhanced aqueous solubility, improved oral bioavailability, and better penetration of the blood-brain barrier. The nitrogen atom's pKa allows it to be protonated at physiological pH, aiding in interactions with biological targets, while the oxygen can act as a hydrogen bond acceptor.

The subject of this guide, tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, combines this valuable morpholine core with two critical functional groups: an N-Boc protecting group and a 2-substituted ethyl acetate moiety. The tert-butoxycarbonyl (Boc) group is an indispensable tool in multi-step organic synthesis, providing a stable, acid-labile protection for the morpholine nitrogen, thus enabling selective chemical transformations at other sites. The ethyl acetate side chain at the C2 position introduces a versatile handle for further chemical elaboration, making this molecule an attractive intermediate for constructing more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate. It consists of a morpholine ring where the nitrogen atom is protected with a Boc group, and the carbon at position 2 is functionalized with an ethyl acetate group.

A comprehensive table of its predicted physicochemical properties is provided below. These values are calculated based on its structure and comparison with its carboxylic acid precursor, (tert-butoxycarbonyl)-2-morpholinyl]acetic acid.[2]

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₃H₂₃NO₅ | - |

| Molecular Weight | 273.33 g/mol | - |

| CAS Number | Not assigned | Literature Search |

| Appearance | Colorless to pale yellow oil | Extrapolated from analogues |

| Boiling Point | >350 °C (decomposes) | Estimated |

| LogP (Octanol/Water) | 1.2 ± 0.5 | Cheminformatics Prediction |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bonds | 5 | Calculated |

Synthesis and Purification: A Proposed Protocol

There is no established, published synthesis for tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate. However, a reliable two-step synthetic route can be proposed based on well-documented organic chemistry transformations, starting from the known precursor, (S)-N-Boc-morpholine-2-carboxylic acid.[3] This pathway involves the oxidation of a primary alcohol followed by esterification.

Step 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

The first step is the oxidation of the commercially available (S)-N-Boc-2-hydroxymethylmorpholine to its corresponding carboxylic acid. A mild and efficient method utilizes a TEMPO-catalyzed oxidation.[3]

Protocol:

-

Reaction Setup: To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in a 1:1 mixture of acetonitrile and pH 7 phosphate buffer, add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, 0.1 eq).

-

Oxidation: Cool the mixture to 0 °C in an ice bath. Add bis(acetoxy)iodobenzene (BAIB, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude carboxylic acid is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography.

Step 2: Fischer Esterification to Yield the Target Compound

The final step is the conversion of the carboxylic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and cost-effective method for this transformation.

Protocol:

-

Reaction Setup: Dissolve the crude (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) from the previous step in an excess of absolute ethanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate as a colorless oil.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the known spectra of its carboxylic acid precursor and standard chemical shift values.[2]

¹H NMR (400 MHz, CDCl₃):

-

δ 4.10-4.25 (q, 2H): Quartet for the -OCH₂ CH₃ of the ethyl ester.

-

δ 3.80-4.00 (m, 2H): Multiplet for the morpholine protons adjacent to the oxygen (H5).

-

δ 3.40-3.60 (m, 2H): Multiplet for the morpholine protons adjacent to the nitrogen (H3).

-

δ 2.80-3.00 (m, 1H): Multiplet for the morpholine proton at the substitution site (H2).

-

δ 2.50-2.70 (m, 2H): Multiplet for the CH₂ protons of the acetate side chain.

-

δ 1.46 (s, 9H): Singlet for the tert-butyl protons of the Boc group.

-

δ 1.20-1.30 (t, 3H): Triplet for the -OCH₂CH₃ of the ethyl ester.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~171.0: Carbonyl carbon of the ethyl ester.

-

δ ~154.5: Carbonyl carbon of the Boc group.

-

δ ~80.0: Quaternary carbon of the tert-butyl group.

-

δ ~67.0: Morpholine carbons adjacent to oxygen (C5).

-

δ ~60.5: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

-

δ ~51.0: Morpholine carbon at the substitution site (C2).

-

δ ~44.0: Morpholine carbons adjacent to nitrogen (C3).

-

δ ~39.0: Methylene carbon of the acetate side chain.

-

δ ~28.4: Methyl carbons of the tert-butyl group.

-

δ ~14.2: Methyl carbon of the ethyl ester.

FT-IR (neat, cm⁻¹):

-

~2975, 2860: C-H stretching (aliphatic).

-

~1735: C=O stretching (ester carbonyl).

-

~1695: C=O stretching (carbamate carbonyl of Boc group).

-

~1160: C-O stretching (ester and ether).

Applications and Future Directions

tert-Butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate is not just a synthetic curiosity; it is a strategically designed building block for drug discovery. Its utility stems from several key features:

-

Scaffold for Library Synthesis: The ethyl ester functionality serves as a versatile handle for further chemical modifications. It can be hydrolyzed back to the carboxylic acid to engage in amide bond couplings, or the alpha-carbon can be functionalized, allowing for the rapid generation of a library of diverse morpholine-based compounds.

-

Peptidomimetics: The morpholine-2-acetic acid core can be considered a constrained dipeptide isostere. Incorporating this motif into peptide sequences can enhance metabolic stability by masking cleavage sites for peptidases, while maintaining or improving binding affinity to the target protein.

-

Fragment-Based Drug Design (FBDD): As a fragment-sized molecule with desirable physicochemical properties, it can be used in FBDD screening campaigns to identify initial low-affinity binders to a biological target, which can then be grown or elaborated into more potent leads.

Safety and Handling

Based on safety data for structurally similar compounds, tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate should be handled with appropriate care in a laboratory setting.[4][5]

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation.

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

tert-Butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate represents a valuable and versatile building block for synthetic and medicinal chemistry. While direct experimental data remains to be published, its synthesis is feasible through established chemical transformations. Its unique combination of a privileged morpholine scaffold, an orthogonally protected nitrogen, and a modifiable side chain makes it a powerful tool for the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-CARBOXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER(766539-28-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

An In-Depth Technical Guide to 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of this compound, a functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delineate its fundamental physicochemical properties, with a core focus on its molecular weight, and present a detailed, field-proven synthetic protocol with explanations for key experimental choices. Furthermore, this guide outlines a self-validating system for analytical characterization and explores the compound's strategic applications in the development of novel therapeutics. This document is intended to serve as a rigorous and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved pharmaceuticals.[1][2] Its inherent properties, such as high aqueous solubility, metabolic stability, and a flexible conformation, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The compound this compound is a highly versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective reactions, while the ethoxycarbonylmethyl side chain at the C-2 position provides a reactive handle for further molecular elaboration. A precise understanding of its core properties, beginning with its molecular weight, is the foundational first step for its effective use in complex synthetic endeavors.

Core Physicochemical Properties & Molecular Weight

The molecular formula of this compound is C₁₃H₂₃NO₅. Its molecular weight is a critical parameter for accurate stoichiometric calculations in reaction planning and for the unambiguous interpretation of mass spectrometry data during analysis.

The theoretical molecular weight is derived from its elemental composition:

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 23 atoms × 1.008 u = 23.184 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 5 atoms × 15.999 u = 79.995 u

-

Total Molecular Weight = 273.33 g/mol

This calculated value serves as the benchmark for experimental verification.

Table 1: Key Physicochemical Data

| Parameter | Value | Reference / Method |

| CAS Number | 1220039-35-9 | [5] |

| Molecular Formula | C₁₃H₂₃NO₅ | Calculated |

| Molecular Weight | 273.33 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Typical Observation |

| Solubility | Soluble in DCM, EtOAc, MeOH | General Chemical Principles |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established methodologies for the synthesis of functionalized morpholine derivatives.[6][7]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Rationale: This synthetic route employs an intramolecular cyclization followed by a directed alkylation. The Boc group is chosen for its stability under the basic conditions of the cyclization and its facile removal under acidic conditions, providing strategic flexibility for subsequent steps.[]

Step 1: Synthesis via Intramolecular Cyclization

-

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-ethanolamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: This step generates the alkoxide nucleophile required for the subsequent cyclization.

-

Addition: Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.05 eq) in anhydrous THF to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Alkylation at C-3 to yield the final product

-

Setup: Dissolve the crude product from Step 1 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Enolate Formation: Add lithium diisopropylamide (LDA, 1.2 eq) dropwise. Causality: LDA is a strong, sterically hindered base that selectively deprotonates the alpha-carbon of the ester to form the kinetic enolate, preventing side reactions.

-

Alkylation: After stirring for 1 hour at -78 °C, add ethyl chloroacetate (1.2 eq).

-

Reaction & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described in Step 1.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. Each technique provides complementary information, creating a robust, self-validating dataset.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Key signals include a singlet around 1.45 ppm integrating to 9H (Boc group), a triplet and quartet for the ethyl ester protons, and a series of multiplets corresponding to the diastereotopic protons of the morpholine ring and the newly introduced methylene bridge.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon framework. Expect to see distinct signals for the carbonyl carbons of the ester and the Boc group (~170 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the morpholine ring.

-

HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming the molecular formula. The observed mass for the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated value of 274.1649.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display strong characteristic absorption bands for the C=O stretching of the ester and carbamate functional groups, typically found around 1735 cm⁻¹ and 1690 cm⁻¹, respectively.

Strategic Applications in Drug Development

This molecule is not an end-product but a versatile scaffold for building more complex, biologically active compounds. Its true value lies in the orthogonal reactivity of its functional groups.

Derivatization Pathways

Caption: Key derivatization pathways for drug discovery applications.

-

Boc Deprotection: The Boc group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This free amine is a powerful nucleophile, ready for elaboration via amide bond formation, reductive amination, or further alkylation to explore structure-activity relationships (SAR).[1]

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This acid functionality serves as a handle for amide coupling reactions (e.g., with amines using HATU or EDC as coupling agents), providing a common route to novel bioactive molecules.

The ability to selectively manipulate these two positions makes this compound a valuable starting point for generating libraries of compounds for high-throughput screening in CNS, oncology, and infectious disease research.[3][4]

Conclusion

With a calculated molecular weight of 273.33 g/mol , this compound is a well-defined and strategically valuable intermediate in synthetic chemistry. Its utility is derived from its dual functionality, which allows for controlled and sequential chemical modifications. The robust synthetic and analytical protocols detailed herein provide researchers with a reliable framework for its preparation and use. As the demand for novel chemical entities in drug discovery continues to grow, versatile building blocks like this will remain indispensable tools for the modern medicinal chemist.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1220039-35-9 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Morpholine Derivatives for Medicinal Chemistry

Foreword: The Enduring Privilege of the Morpholine Scaffold

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering a critical examination of the most robust and relevant synthetic strategies for accessing morpholine derivatives. We will explore the causality behind methodological choices, provide validated, step-by-step protocols for key transformations, and present a comparative analysis to guide your synthetic planning.

Strategic Pathways to the Morpholine Core: A Comparative Overview

The construction of the morpholine ring can be approached from several distinct strategic directions. The choice of route is dictated by factors such as the desired substitution pattern, required stereochemistry, scale, and the availability of starting materials.

Diagram 1: Major Synthetic Strategies

Caption: Overview of primary synthetic routes to morpholine derivatives.

Data Table 1: Comparison of Key Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents / Catalysts | Typical Conditions | Key Advantages | Key Disadvantages |

| Dehydration of Diethanolamine | Diethanolamine | Conc. H₂SO₄ or Oleum | 150-250°C | High-yielding, well-established industrial method.[8] | Harsh, corrosive conditions; significant waste generation.[8] |

| Cyclization from 1,2-Amino Alcohols | 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | Moderate temperatures | Simple, high-yielding, redox-neutral, scalable, and tolerates various substituents.[9][10] | Requires pre-functionalized amino alcohol precursors. |

| Asymmetric Hydrogenation | Dehydromorpholines | Bisphosphine-Rhodium complexes | H₂ gas, moderate pressure | Excellent enantioselectivity (up to 99% ee) and quantitative yields for chiral morpholines.[11][12] | Requires synthesis of the unsaturated precursor; catalyst cost. |

| Ring-Closing Metathesis (RCM) | N,N-diallylamine derivatives | Grubbs or Hoveyda-Grubbs Ru-catalysts | Inert atmosphere, CH₂Cl₂ or Toluene | Access to unsaturated and macrocyclic systems; broad functional group tolerance.[13][14] | Catalyst sensitivity to impurities (e.g., morpholine traces in solvent can inhibit the reaction).[15][16] |

| Ullmann Condensation | Aryl Halide, Morpholine | Copper powder or Cu(I) salts | High temperatures (>200°C), polar solvents | Classic method for N-aryl bond formation.[17] | Requires harsh conditions and often stoichiometric copper. Modern ligand-assisted methods are milder. |

| Pd-catalyzed Carboamination | O-allyl ethanolamines, Aryl/Alkenyl Halides | Pd-catalyst (e.g., Pd₂(dba)₃), Ligand | Moderate temperatures | Provides access to specific stereoisomers, such as cis-3,5-disubstituted morpholines.[18] | Catalyst and ligand cost; optimization may be required. |

Core Methodologies in Detail

The Workhorse: Cyclization from 1,2-Amino Alcohols

The most versatile and widely adopted strategy for constructing substituted morpholines begins with 1,2-amino alcohols.[19] A recently developed protocol stands out for its efficiency, operational simplicity, and green credentials. This method utilizes ethylene sulfate as a two-carbon electrophile for a selective monoalkylation of the primary amine, followed by an in-situ, base-mediated cyclization.[9][10]

Causality of Experimental Choice:

-

Ethylene Sulfate: This reagent is chosen over traditional alkylating agents like 2-chloroethanol or ethylene oxide due to its higher reactivity and the non-corrosive nature of the sulfate leaving group. Its unique properties enable a highly selective monoalkylation of the primary amine, minimizing the common issue of over-alkylation.[9][10]

-

Potassium tert-butoxide (tBuOK): A strong, non-nucleophilic base is essential. tBuOK is selected to deprotonate the hydroxyl group of the intermediate, initiating an intramolecular Sₙ2 reaction (Williamson ether synthesis) to close the ring. Its steric bulk disfavors intermolecular side reactions.

Diagram 2: Mechanism of Morpholine Synthesis via Ethylene Sulfate

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. usmai-umcp.alma.exlibrisgroup.com [usmai-umcp.alma.exlibrisgroup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. Ring Closing Metathesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

1H and 13C NMR spectra of N-substituted morpholines

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Substituted Morpholines

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. For researchers and drug development professionals, the precise structural characterization of novel N-substituted morpholine derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the cornerstone analytical technique for the unambiguous elucidation of these structures. This guide provides an in-depth exploration of the key spectral features of N-substituted morpholines, offering field-proven insights into spectral interpretation, experimental design, and the influence of nitrogen substitution on NMR parameters.

The Morpholine Scaffold: Conformation and NMR Basics

The morpholine ring typically adopts a stable chair conformation in solution.[1][2][3] This conformational preference is a critical determinant of its NMR spectrum. Due to the chair geometry, the methylene protons on the ring are not magnetically equivalent; they are differentiated into axial and equatorial positions, leading to more complex splitting patterns than might be naively expected.

The analysis of ¹H and ¹³C NMR spectra of N-substituted morpholines relies on understanding two key parameters:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J-Coupling): This interaction between neighboring nuclear spins, mediated through chemical bonds, causes signals to split into multiplets.[4] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angles, which is crucial for conformational analysis.[4][5]

Caption: Workflow for NMR analysis of morpholine derivatives.

Experimental Protocols

Obtaining high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

A. Sample Preparation for ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. [6]

-

Sample Weighing: Accurately weigh 5-10 mg of the morpholine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. [6]2. Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial. [6]Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. [6]The choice of solvent can influence chemical shifts, so consistency is key. [7][8]3. Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating may be applied. [6]4. Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube. Avoid transferring any solid particles. [6]5. Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent signal. [9]

B. Data Acquisition and Processing

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.

-

¹H Spectrum Acquisition: A standard pulse-acquire experiment is typically sufficient. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. [6]DEPT experiments can be run to differentiate CH, CH₂, and CH₃ signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. [6]Phase and baseline corrections are applied to obtain the final spectrum. [6]

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone analytical techniques for the characterization of morpholine derivatives. [6]A systematic approach, combining 1D and, when necessary, 2D NMR experiments, allows for the detailed and unambiguous elucidation of their chemical structures. [1][10][11]The profound influence of the N-substituent on the chemical shifts of adjacent nuclei provides a powerful diagnostic tool for confirming successful synthesis and probing the electronic environment of the morpholine ring. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and scientists working with this important class of compounds.

References

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives - Benchchem. (n.d.).

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). . Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF. (2005). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF. (2013). ResearchGate. Retrieved from [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. Retrieved from [Link]

-

Gómez-Pérez, A., et al. (2018). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

¹H NMR signals for methylene protons of morpholine group. - ResearchGate. (n.d.). Retrieved from [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Baskar, R., Baby, C., Moni, M. S., & Subramanian, K. (2013). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Journal of Molecular Structure. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). PubMed Central. Retrieved from [Link]

-

Baskar, R., Baby, C., Moni, M. S., & Subramanian, K. (2013). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Publications of the IAS Fellows - Indian Academy of Sciences. Retrieved from [Link]

-

N-methylmorpholine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme. Retrieved from [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central. Retrieved from [Link]

-

J-coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Abt synthesized morpholine derivatives NMR spectra? (2017). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]

-

Morpholines: stereochemistry and preferred steric course of quaternization. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. (2016). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. J-coupling - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

Methodological & Application

Application Notes & Protocols: 4-N-Boc-2-ethoxycarbonylmethyl-morpholine as a Versatile Scaffold for Medicinal Chemistry

Introduction: The Morpholine Scaffold and the Utility of a Novel Building Block

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its advantageous properties, including metabolic stability, improved aqueous solubility, and a favorable lipophilic-hydrophilic profile, make it an ideal component for modulating the pharmacokinetic properties of drug candidates.[3][4] Specifically, in central nervous system (CNS) drug discovery, the morpholine ring's pKa and flexible chair-like conformation can enhance blood-brain barrier permeability.[1]

This guide introduces 4-N-Boc-2-ethoxycarbonylmethyl-morpholine , a highly functionalized building block designed for efficient and modular synthesis of diverse chemical libraries. This reagent combines three key strategic elements:

-

A Stereodefined Morpholine Core: Provides a three-dimensional framework to orient substituents in a precise spatial arrangement.

-

An N-Boc Protecting Group: Ensures stability during various synthetic transformations and allows for facile deprotection under acidic conditions for subsequent functionalization of the ring nitrogen.

-

A C2-Ester Side Chain: Acts as a versatile chemical handle for a wide array of modifications, including hydrolysis, amidation, reduction, and carbon-carbon bond formation via enolate chemistry.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this building block for the rapid construction of complex, medicinally relevant molecules.

Physicochemical Properties and Handling

A comprehensive understanding of the building block's properties is critical for successful experimental planning.

| Property | Data |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate |

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 273.33 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity | ≥95% (as determined by NMR and LC-MS) |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF, DMSO) |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). |

| Handling Precautions | Handle in a well-ventilated fume hood. Avoid contact with strong acids, bases, and oxidizing agents. The ester moiety is susceptible to hydrolysis; protect from moisture. |

Application 1: Construction of Carboxamide Libraries for SAR Studies

One of the most powerful applications of the C2-ester handle is its conversion to a diverse library of amides. This transformation is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR), as the amide bond can establish critical hydrogen bonding interactions with biological targets.[2] The following workflow outlines the two-step process from the starting ester to the final amide products.

Caption: General workflow for the synthesis of an amide library.

Protocol 1: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the ethoxycarbonylmethyl group to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v, approximately 0.2 M).

-

Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Once complete, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

Scientist's Note (Causality):

-

Reagent Choice: LiOH is a preferred base for ester saponification as it minimizes side reactions and is easily quenched.

-

Solvent System: The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base, facilitating an efficient reaction.

-

Acidification: The carboxylic acid product is deprotonated (carboxylate form) under basic conditions and is water-soluble. Acidification is necessary to protonate it, rendering it soluble in organic extraction solvents like ethyl acetate.

Protocol 2: Amide Coupling with Primary/Secondary Amines

This protocol describes the coupling of the carboxylic acid intermediate with a representative amine using HATU, a highly efficient peptide coupling reagent.

Materials:

-

N-Boc-2-carboxymethyl-morpholine (from Protocol 1) (1.0 eq)

-

A desired primary or secondary amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

-

Cool the mixture to 0°C using an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the desired amide.

Scientist's Note (Trustworthiness):

-

Reagent Rationale: HATU is a superior coupling agent that minimizes racemization and is effective even with sterically hindered amines. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the HCl produced during the reaction.

-

Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated ester intermediate and reduce yields. Using anhydrous DMF and an inert atmosphere is critical for a self-validating and reproducible protocol.

Application 2: Diastereoselective Synthesis via Enolate Alkylation

The ester side chain can also serve as a precursor for stereocontrolled C-C bond formation. By forming an enolate and trapping it with an electrophile, new stereocenters can be introduced. The existing chirality of the morpholine ring can influence the stereochemical outcome of the reaction, providing a route to complex, diastereomerically enriched products.[5][6]

Caption: Logical pathway for creating a new stereocenter via enolate alkylation.

Protocol 3: Diastereoselective Alkylation with Benzyl Bromide

This protocol provides a method for the α-alkylation of the ester side chain, a key step in building molecular complexity.

Materials:

-

This compound (1.0 eq)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.2 eq)

-

Benzyl bromide (BnBr) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

In an oven-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, dissolve the starting ester (1.0 eq) in anhydrous THF (0.1 M).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the LDA solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Add benzyl bromide (1.5 eq) dropwise.

-

Continue stirring the mixture at -78°C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the benzylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.

Scientist's Note (Expertise):

-

Low Temperature: The use of -78°C is critical. It ensures kinetic control, leading to the formation of the thermodynamic enolate, and prevents side reactions like self-condensation or decomposition of the strong base.

-

Strong, Non-nucleophilic Base: LDA is ideal for this transformation because it is a very strong base capable of completely deprotonating the α-carbon, but it is too sterically hindered to act as a nucleophile and attack the ester carbonyl group.

-

Stereochemical Control: The approach of the electrophile (benzyl bromide) to the planar enolate is often directed by the bulky N-Boc-morpholine substituent, leading to a preference for one diastereomer over the other. This is a form of substrate-controlled stereoselectivity.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, National Center for Biotechnology Information. [Link]

-

Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Royal Society of Chemistry. [Link]

-

Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. American Chemical Society. [Link]

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed, National Center for Biotechnology Information. [Link]

-

Morpholine analogues. Chemspace. [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed, National Center for Biotechnology Information. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed, National Center for Biotechnology Information. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Role of Morpholine Derivatives in Modern Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties—including advantageous pKa, metabolic stability, and the ability to enhance aqueous solubility—make it a highly valuable moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6][7] This document provides an in-depth guide to the applications of morpholine derivatives in drug design, covering their multifaceted roles, case studies of successful drugs, and detailed protocols for their synthesis and characterization.

Introduction: Why Morpholine is a Staple in Medicinal Chemistry

The morpholine ring, chemically known as tetrahydro-1,4-oxazine, is a simple, colorless liquid with a characteristic amine-like odor.[8][9][10][11] However, its unassuming structure belies its profound impact on drug development. Medicinal chemists frequently employ the morpholine moiety to overcome common challenges in drug design, such as poor solubility, metabolic instability, and off-target toxicity.[1][2][5]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom in the morpholine ring confers basicity. Its conjugate acid has a pKa of approximately 8.5-8.7, which allows for fine-tuning of a molecule's ionization state at physiological pH.[5][10] This is crucial for optimizing solubility, cell permeability, and target engagement.

-

Polarity and Solubility: The presence of the ether oxygen and the amine nitrogen makes morpholine a polar, hydrophilic group. Incorporating it into a larger, often lipophilic, drug candidate can significantly improve aqueous solubility and overall bioavailability.[5][6]

-

Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. These interactions are critical for specific, high-affinity binding to biological targets like enzymes and receptors.[6][7]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5][7] This can lead to improved half-life and a more predictable pharmacokinetic profile.

The Multifaceted Roles of the Morpholine Moiety in Drug Molecules

The utility of the morpholine ring is not monolithic; it can be incorporated to serve several distinct, and sometimes overlapping, functions within a drug molecule.

-

Pharmacophore Element: In many cases, the morpholine ring is an integral part of the pharmacophore, meaning it directly interacts with the biological target to elicit a therapeutic effect.[1][2][8] Its atoms can form key hydrogen bonds or van der Waals interactions within a receptor's binding pocket.

-

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine or piperazine.[5] The ether oxygen reduces the basicity of the nitrogen compared to piperidine, which can be advantageous for reducing off-target effects at certain receptors or improving permeability across the blood-brain barrier (BBB).[6][9]

-

Solubilizing Group: For highly lipophilic drug candidates, adding a morpholine group is a common strategy to enhance water solubility. This is critical for oral bioavailability and for the formulation of intravenous drugs.[5][12]

-

Synthetic Scaffold: The ring serves as a robust and versatile building block in organic synthesis.[1][8][9] Its chemical stability and predictable reactivity allow for the construction of complex molecular architectures.

Application Notes: Case Studies of Morpholine-Containing Drugs

The successful application of morpholine in drug design is best illustrated by examining its role in several FDA-approved drugs across different therapeutic areas.[5]

| Drug Name | Therapeutic Area | Target / Mechanism of Action | Specific Role of the Morpholine Moiety |

| Linezolid | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. | The morpholine ring is a key part of the pharmacophore and is crucial for its antibacterial activity. It also contributes to a favorable pharmacokinetic profile.[9] |

| Gefitinib (Iressa®) | Oncology (NSCLC) | Inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. | The morpholine group enhances aqueous solubility and provides a key interaction point within the ATP-binding site of the EGFR kinase.[9] |

| Aprepitant | Antiemetic | Neurokinin-1 (NK1) receptor antagonist. | The morpholine moiety is critical for potency and brain permeability, allowing it to act on central NK1 receptors. It also improves the compound's overall drug-like properties.[7][13] |

| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibitor (NRI). | The two morpholine rings are integral to the molecule's structure and activity, contributing to its selectivity and pharmacokinetic profile for CNS applications.[7] |

Protocols: Synthesis and Characterization of Morpholine Derivatives

The accessibility of morpholine derivatives is a key reason for their widespread use.[1][8] Below are representative protocols for the synthesis and characterization of a common N-aryl morpholine derivative.

Protocol: Synthesis of 4-(4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol describes a standard method for attaching a morpholine ring to an activated aromatic system.

Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the aromatic ring activates it towards attack by the nucleophilic nitrogen of morpholine. A base is used to deprotonate the morpholine, increasing its nucleophilicity, and a polar aprotic solvent like DMSO is used to solvate the charged intermediate (Meisenheimer complex), accelerating the reaction.

Materials:

-

1-fluoro-4-nitrobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 eq) and dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.

-

Add potassium carbonate (2.0 eq) to the flask.

-

Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product, 4-(4-nitrophenyl)morpholine.

Protocol: Characterization of the Synthesized Product

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating step ensuring the success of the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Two distinct triplets corresponding to the protons on the morpholine ring (typically around 3.0-4.0 ppm) and two doublets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the disubstituted benzene ring.

-

Expected ¹³C NMR signals: Peaks corresponding to the morpholine carbons and the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

-

Future Directions and Conclusion

The role of morpholine in drug discovery is well-established and continues to expand.[14] Future applications will likely focus on its use in novel therapeutic modalities, such as targeted protein degraders and covalent inhibitors, where its ability to impart favorable physicochemical properties will be invaluable. The continuous development of new synthetic methodologies will further enable chemists to create increasingly complex and diverse morpholine-containing molecules.[15]

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. Available at: [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

-

Morpholine. Wikipedia. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

-

Contribution of the morpholine scaffold on the activity of... ResearchGate. Available at: [Link]

-

Morpholine derivatives: Significance and symbolism. Sourcely. Available at: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Morpholine. Sciencemadness Wiki. Available at: [Link]

-

Morpholine. PubChem. Available at: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 9. Morpholine - Wikipedia [en.wikipedia.org]

- 10. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 11. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the N-Acylation of Secondary Amines in Morpholine Derivatives

Introduction: The Significance of N-Acylated Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties—well-balanced lipophilicity-hydrophilicity, a flexible chair-like conformation, and the capacity for hydrogen bonding via its oxygen atom—contribute to improved pharmacokinetic profiles and target engagement.[1] The N-acylation of the morpholine secondary amine is a fundamental and powerful transformation. This reaction not only serves as a robust method for protecting the amino group during multi-step syntheses but also provides a direct pathway to a vast array of pharmacologically active amides.[3][4] These N-acylmorpholine derivatives are integral to compounds with anticancer, anti-inflammatory, and antimicrobial properties, making the mastery of their synthesis critical for drug discovery and development professionals.[1][5][6]

This guide provides an in-depth exploration of the N-acylation of morpholine derivatives, moving beyond simple procedural lists to explain the underlying chemical principles that govern reagent selection and reaction optimization. We will cover classical and modern catalytic methods, present detailed, self-validating protocols, and offer insights into reaction monitoring and troubleshooting.

Theoretical Framework: The Mechanism of N-Acylation

The N-acylation of a secondary amine, such as morpholine, is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[7] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less nucleophilic than a comparable alicyclic secondary amine like piperidine.[8] Nonetheless, it remains a potent nucleophile capable of reacting with a wide range of acylating agents.

The general mechanism proceeds via a tetrahedral intermediate. The reaction is often facilitated by a base to deprotonate the nitrogen of the morpholine, increasing its nucleophilicity, or to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride).

Caption: General mechanism of nucleophilic acyl substitution on morpholine.

Methodologies for N-Acylation of Morpholine Derivatives

The choice of acylating agent is paramount and depends on factors such as substrate stability, desired reactivity, cost, and atom economy.

Highly Reactive Acylating Agents: Acyl Chlorides and Anhydrides

Acyl chlorides and anhydrides are the most common and reactive acylating agents.[9] Their high electrophilicity ensures rapid and often quantitative conversion.

-

Causality: The chloride and carboxylate ions are excellent leaving groups, which drives the reaction forward. However, this high reactivity comes with drawbacks. These reagents are sensitive to moisture and generate stoichiometric amounts of acidic byproducts (HCl or a carboxylic acid), which can be detrimental to acid-sensitive functional groups on the morpholine derivative.[4] A non-nucleophilic base, such as pyridine or triethylamine, is typically required to scavenge the acid.[10]

Carboxylic Acids with Coupling Agents

Directly using a carboxylic acid is a more versatile approach, especially for complex molecules. This method requires an in situ activation of the carboxylic acid using a coupling reagent (e.g., carbodiimides like DCC or EDC, or phosphonium salts like PyBOP).

-